2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of “4,5,6,7-tetrahydro-1H-indazoles” involves two steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These are then treated with hydrazine hydrate in ethanol under reflux to give the final compounds .Scientific Research Applications
1. Synthesis and Characterization
- A study by Polo et al. (2016) discussed the synthesis of tetrahydroindazoles, which includes compounds similar to 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine. This research highlights a green method for synthesizing substituted tetrahydroindazole derivatives and provides detailed spectroscopic characterization including IR, 1H-, 13C-NMR, and GC-MS spectroscopy. (Polo et al., 2016)
2. Antioxidant Properties
- The same study by Polo et al. also evaluated the in vitro antioxidant activity of these compounds using DPPH and ABTS methods. Some derivatives demonstrated moderate DPPH decoloring activity and were notably active in the ABTS assay. (Polo et al., 2016)
3. Application in Herbicide Development
- Research by Hwang et al. (2005) focused on synthesizing indazole derivatives for use as herbicides. They found that certain compounds exhibited potent herbicidal activity against annual weeds and demonstrated good rice selectivity under greenhouse and flooded paddy field conditions. (Hwang et al., 2005)
4. Structural Studies and Supramolecular Interactions
- A study by Teichert et al. (2007) analyzed the structures of NH-indazoles, including fluorinated indazoles, using X-ray crystallography and magnetic resonance spectroscopy. This research provides insights into the supramolecular structure and interactions of these compounds. (Teichert et al., 2007)
5. Antitumor Activities
- Chu De-qing (2011) explored the synthesis of N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives and their preliminary antitumor activities. This indicates the potential of indazole derivatives in the development of antitumor agents. (Chu De-qing, 2011)
6. Domino Reaction for 2H-indazoles Synthesis
- Halland et al. (2009) reported a palladium-catalyzed domino reaction for synthesizing 2H-indazoles. This method is significant for its straightforward approach and can be a valuable tool in medicinal chemistry. (Halland et al., 2009)
Mechanism of Action
Target of Action
Indazole derivatives have been found to interact with a variety of targets, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive targets .
Mode of Action
It’s known that indazole derivatives can inhibit, regulate, and/or modulate various kinases, such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These interactions can play a role in the treatment of diseases such as cancer .
Biochemical Pathways
Indazole derivatives have been found to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner .
Result of Action
Indazole derivatives have been found to possess hypotensive and hypoglycemic activities in rats .
Action Environment
It’s recommended to store similar compounds in a dark place, sealed in dry conditions, at 2-8°c .
Biochemical Analysis
Biochemical Properties
Indazole derivatives, a family to which this compound belongs, have been found to exhibit a wide variety of biological properties .
Cellular Effects
Indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM causing a block in G0–G1 phase of cell cycle .
Properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydroindazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11-8(9)6-4-2-3-5-7(6)10-11/h2-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCMJNWYIMBFLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCCC2=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680505 | |
Record name | 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26503-23-1 | |
Record name | 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.